Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C16H17BrO It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 2-position and a 4-[(4-ethylphenyl)methyl] group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- typically involves the bromination of benzenemethanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzylic alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dehalogenated benzenemethanol or reduced alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and benzylic alcohol group play key roles in its reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 2-bromo-4-methyl-: Similar structure but with a methyl group instead of the 4-[(4-ethylphenyl)methyl] group.
Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is unique due to the presence of both the bromine atom and the 4-[(4-ethylphenyl)methyl] group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H17BrO |
---|---|
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
[2-bromo-4-[(4-ethylphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H17BrO/c1-2-12-3-5-13(6-4-12)9-14-7-8-15(11-18)16(17)10-14/h3-8,10,18H,2,9,11H2,1H3 |
InChI-Schlüssel |
UIDSXRJUKUIFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.